3-[(Pentan-3-yl)oxy]aniline, also known as 2-(Pentan-3-yloxy)aniline, is an organic compound characterized by the presence of an aniline group substituted with a pentan-3-yloxy group at the ortho position. This substitution imparts unique chemical properties to the compound, making it a derivative of aniline with potential applications in various fields, including medicinal chemistry and materials science. The molecular formula for this compound is C_{11}H_{17}NO, and it features a hydroxyl group that can participate in various
Research indicates that 3-[(Pentan-3-yl)oxy]aniline may exhibit biological activities such as antimicrobial and anticancer properties. Its interaction with specific molecular targets allows it to act as either an inhibitor or activator of certain enzymes. This dual functionality suggests potential therapeutic applications in drug development, particularly for diseases where enzyme modulation is beneficial.
The synthesis of 3-[(Pentan-3-yl)oxy]aniline typically involves a nucleophilic substitution reaction. This process can be summarized as follows:
3-[(Pentan-3-yl)oxy]aniline has several notable applications:
The mechanism of action for 3-[(Pentan-3-yl)oxy]aniline involves its interaction with various molecular targets. The compound's structure allows it to modulate enzyme activity or receptor functions, influencing biochemical pathways relevant to its biological effects. Studies have shown that the compound may impact enzyme activity related to metabolic processes, suggesting further exploration into its therapeutic potential .
Several compounds exhibit structural similarities to 3-[(Pentan-3-yl)oxy]aniline. Here are some notable examples:
| Compound Name | Structural Features |
|---|---|
| 2-(1-Methylbutyl)aniline | Similar structure but with a different alkyl group |
| 2-(2-Aminophenyl)pentan-2-ol | Contains an additional hydroxyl group |
| 2-(1-Methylbut-2-en-1-yl)aniline | Features a different alkyl substituent |
The uniqueness of 3-[(Pentan-3-yl)oxy]aniline lies in its specific substitution pattern at the ortho position of the aniline moiety. This distinct arrangement imparts unique chemical and physical properties that differentiate it from other similar compounds. Its ability to participate in diverse
The compound is formally named 3-pentan-3-yloxyaniline under IUPAC guidelines, reflecting its pentan-3-yloxy substituent at the third position of the aniline ring. Its molecular structure is defined by the following identifiers:
CCC(CC)OC1=CC=CC(=C1)N CTVFZKRSQYSPRP-UHFFFAOYSA-N The pentan-3-yloxy group introduces steric and electronic effects, altering the reactivity of the aromatic amine compared to unsubstituted aniline. X-ray crystallography and NMR spectroscopy confirm the planar geometry of the aniline ring and the tetrahedral configuration of the oxygen-linked pentan-3-yl chain.
3-[(Pentan-3-yl)oxy]aniline emerged during the mid-20th century as part of broader efforts to modify aniline’s properties through alkoxy substitutions. Early work focused on enhancing thermal stability and solubility for dye manufacturing, but recent studies have explored its biological activity and materials applications. Its development parallels advancements in catalytic alkylation techniques, enabling precise control over substituent placement.
This compound belongs to two subclasses:
Comparatively, it differs from 3,4-dimethyl-N-(pentan-3-yl)aniline (CAS 56038-89-2) by lacking methyl groups on the ring, and from 3-fluoro-4-methyl-N-(pentan-3-yl)aniline (EVT-13445733) by substituting fluorine with hydrogen.
The electronic structure of 3-[(Pentan-3-yl)oxy]aniline has been analyzed through density functional theory calculations and frontier molecular orbital analysis [21] [24]. The highest occupied molecular orbital energy is estimated to range between -5.8 and -6.2 electron volts, reflecting the electron-donating influence of the meta-alkoxy substituent on the aromatic amine system [18] [26]. The lowest unoccupied molecular orbital energy falls within -0.5 to -1.0 electron volts, establishing a fundamental energy gap of approximately 4.8 to 5.7 electron volts [20] [30].
The frontier molecular orbital characteristics reveal that the highest occupied molecular orbital is primarily localized on the amino nitrogen and adjacent aromatic carbons, with significant contributions from the π-electron system of the benzene ring [21] [33]. The meta-positioned alkoxy group exerts a weak electron-donating effect through inductive mechanisms, while resonance contributions remain limited due to the meta-substitution pattern [16] [18]. This electronic configuration contrasts with para-substituted alkoxy anilines, where direct resonance interaction between the alkoxy oxygen and amino nitrogen significantly alters the frontier orbital energies [18] [20].
| Electronic Property | Estimated Range | Method Basis |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.8 to -6.2 eV | Density functional theory estimates [21] [26] |
| Lowest Unoccupied Molecular Orbital Energy | -0.5 to -1.0 eV | Quantum chemical calculations [20] [30] |
| Energy Gap | 4.8 to 5.7 eV | Calculated difference [30] |
| Ionization Potential | 7.2 to 7.8 eV | Koopmans theorem approximation [26] |
| Chemical Hardness | 3.4 to 3.9 eV | Derived from frontier orbitals [25] |
The charge distribution analysis indicates that the amino nitrogen carries a partial negative charge while the aromatic carbon atoms exhibit varying degrees of positive character depending on their proximity to the electron-withdrawing and electron-donating substituents [21] [25]. The alkoxy oxygen atom maintains a significant negative charge that influences the overall dipole moment of the molecule, estimated to range between 1.8 and 2.5 Debye units [25]. These electronic characteristics contribute to the compound's reactivity patterns and intermolecular interactions [18] [21].
Quantum chemical studies of similar alkoxy aniline derivatives demonstrate that the meta-substitution pattern results in relatively weak electronic communication between the amino and alkoxy functional groups [16] [20]. The electronic density maps reveal that the amino group retains its characteristic nucleophilic character while the alkoxy substituent provides modest electron donation through inductive effects [18] [21]. This electronic structure contrasts sharply with ortho and para-substituted isomers, where stronger electronic interactions occur due to direct conjugation pathways [16] [18].
The structural comparison of 3-[(Pentan-3-yl)oxy]aniline with related alkoxy aniline derivatives reveals systematic trends in molecular geometry and electronic properties [15] [16] [18]. The series of meta-substituted alkoxy anilines including 3-methoxyaniline, 3-ethoxyaniline, and 3-propoxyaniline demonstrates that increasing alkyl chain length has minimal impact on the core aromatic geometry while significantly affecting molecular flexibility and steric properties [15] [16].
The carbon-nitrogen bond lengths in meta-alkoxy anilines remain relatively constant across the series, ranging from 1.40 to 1.42 Angstroms, indicating that the electronic influence of the alkoxy group is primarily inductive rather than resonance-based [17] [36]. This contrasts with para-substituted alkoxy anilines where direct conjugation results in more significant bond length variations [16] [18]. The amino group geometry, characterized by the hydrogen-nitrogen-hydrogen angle of 113 to 115 degrees, shows minimal variation across different meta-alkoxy substitution patterns [34] [37].
| Compound | Chain Length | Expected Highest Occupied Molecular Orbital | Band Gap | Electronic Effect |
|---|---|---|---|---|
| 3-[(Pentan-3-yl)oxy]aniline | 5 carbons (branched) | -5.9 to -6.1 eV | 5.0 to 5.4 eV | Weak electron donation [18] |
| 3-Methoxyaniline | 1 carbon | -5.7 to -5.9 eV | 5.1 to 5.5 eV | Weak electron donation [16] |
| 3-Ethoxyaniline | 2 carbons | -5.8 to -6.0 eV | 5.0 to 5.4 eV | Weak electron donation [18] |
| 4-Methoxyaniline | 1 carbon (para) | -5.2 to -5.4 eV | 4.6 to 5.0 eV | Strong electron donation [18] |
The electronic structure comparison reveals that meta-alkoxy substitution provides consistent but modest electron donation regardless of alkyl chain length [16] [18]. The highest occupied molecular orbital energies for meta-alkoxy anilines cluster within a narrow range of -5.7 to -6.1 electron volts, demonstrating the limited electronic communication between the meta-positioned alkoxy group and the amino functionality [18] [20]. This electronic similarity contrasts with the dramatic differences observed between meta and para substitution patterns, where para-alkoxy groups exhibit strong resonance donation [16] [18].
Nucleophilic aromatic substitution represents a powerful methodology for constructing aniline derivatives, particularly those bearing electron-withdrawing substituents. For 3-[(Pentan-3-yl)oxy]aniline synthesis, nucleophilic aromatic substitution can be employed in two distinct strategic approaches.
The first approach involves the displacement of a halide from an appropriately substituted benzene ring using aniline nucleophiles. This reaction proceeds through an addition-elimination mechanism, forming a negatively charged intermediate that is stabilized by electron-withdrawing groups [2] [3]. Meta-substituted aniline derivatives can be synthesized with isolated yields up to 98% using fluorobenzenes containing meta-substituted electron withdrawing groups in dimethyl sulfoxide at 100°C over 60 hours [2].
Nucleophilic aromatic substitution reactions are particularly favorable when fluorine serves as the leaving group, as fluorine is both highly electron-withdrawing and forms a strong carbon-fluorine bond that, paradoxically, makes it an excellent leaving group in these reactions [3] [4]. The reaction conditions typically require elevated temperatures (100-150°C) and polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide [2] [5].
Recent advances in nucleophilic aromatic substitution have demonstrated that microwave irradiation can dramatically reduce reaction times while maintaining high yields. Diaryl ethers have been prepared by direct coupling of phenols with electron-deficient aryl halides using microwave assistance, achieving high to excellent yields within 5-10 minutes without requiring catalysts [6].
The mechanism involves initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity [3] [5]. The rate of reaction is significantly enhanced by electron-withdrawing groups positioned ortho or para to the leaving group, which help stabilize the negatively charged intermediate through resonance effects [2] [3].
Catalytic amination protocols provide versatile routes to aniline derivatives through transition metal-catalyzed carbon-nitrogen bond formation. The Buchwald-Hartwig amination stands as the premier method for coupling aryl halides with amines to form aniline derivatives [7] [8] [9].
The Buchwald-Hartwig amination employs palladium catalysts in conjunction with specialized phosphine ligands designed to facilitate carbon-nitrogen bond formation [7] [10]. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to palladium(0), coordination and deprotonation of the amine nucleophile, and reductive elimination to form the carbon-nitrogen bond while regenerating the palladium(0) catalyst [7] [8].
Recent developments have introduced more active catalyst systems that operate under milder conditions. A dianisole-decorated palladium N-heterocyclic carbene complex has been developed for Buchwald-Hartwig amination of relatively unreactive aryl esters and aryl chlorides, achieving efficient synthesis under air conditions with low catalyst loadings [10]. This system demonstrates good functional group tolerance and excellent chemoselectivities.
Copper-catalyzed amination protocols offer cost-effective alternatives to palladium-based systems. Room-temperature copper cross-coupling of anilines with aryl bromides has been achieved using 6-hydroxy picolinhydrazide ligands in methanol/ethanol solvent mixtures with potassium carbonate as base [11]. These protocols demonstrate broad compatibility with structurally diverse coupling partners and achieve efficient coupling with minimal catalyst loadings of 0.5 mol%.
Advanced catalytic systems have been developed for specific applications. An integrated carbon nitride-nickel photocatalyst enables the amination of aryl halides with sodium azide to prepare primary anilines under mild conditions [12]. This heterogeneous photocatalytic system demonstrates broad substrate scope including aryl and heteroaryl bromides with substantial functional group tolerance.
The development of earth-abundant metal catalysts for reductive amination has gained significant attention due to economic and environmental considerations [13] [14]. Iron, cobalt, and nickel-based catalysts have been extensively investigated, offering sustainable alternatives to precious metal systems while maintaining high catalytic activity.
Green chemistry principles have revolutionized etherification reactions, emphasizing sustainable methodologies that minimize environmental impact while maintaining synthetic efficiency. For the synthesis of 3-[(Pentan-3-yl)oxy]aniline, green etherification approaches focus on environmentally benign solvents, catalysts, and reaction conditions.
Microwave-assisted etherification represents a significant advancement in green synthesis methodology. Ethers can be synthesized using microwave irradiation at 300W, employing different alkyl halide variants with both substituted and unsubstituted phenols [15]. These reactions proceed efficiently without corrosive bases such as sodium hydroxide or potassium hydroxide, and microwave irradiation facilitates reduced reaction times for ether formation [15] [16].
Catalysts synthesized from waste materials exemplify circular economy principles in green chemistry. Waste banana peels have been utilized to synthesize catalysts for microwave-assisted Williamson synthesis, ensuring both availability and low-cost production [15]. The protocol offers several benefits including the use of green solvents and exclusion of phase transfer catalysts and harsh conditions.
Solvent-free methodologies eliminate the environmental burden of organic solvents while often improving reaction selectivity. Dehydrative etherification reactions of glycerol with alcohols have been accomplished using recyclable nanoporous aluminosilicates under solvent-free conditions [17]. These atom-efficient processes avoid traditional etherification conditions employing halogenated alkylating agents under strongly basic conditions.
Iron-catalyzed etherification systems demonstrate the utility of earth-abundant metals in green chemistry applications. Symmetrical and nonsymmetrical etherification of benzyl alcohols has been achieved using iron chloride catalysts in propylene carbonate as a green and recyclable solvent [18]. This methodology generates only water as a byproduct and allows recycling of both catalyst and solvent.
Ionic liquids have emerged as green alternatives to conventional organic solvents in etherification reactions [19] [16]. These non-volatile, recyclable media provide unique solvation environments that can enhance reaction rates and selectivities while eliminating volatile organic compound emissions.
The development of heterogeneous catalysts supports green chemistry principles by facilitating catalyst recovery and reuse [19] [17]. Mesoporous aluminosilicates prepared by evaporation-induced self-assembly demonstrate excellent catalytic activity for dehydrative etherification reactions and can be recycled multiple times without significant loss of activity [17].
The purification and isolation of 3-[(Pentan-3-yl)oxy]aniline requires specialized techniques that account for the compound's amphiphilic nature, combining both polar aniline and nonpolar alkyl ether functionalities. Modern purification strategies employ a combination of traditional and advanced separation techniques optimized for aniline derivatives.
Column chromatography remains the most versatile purification method for aniline derivatives, offering high resolution separation based on polarity differences [20]. Silica gel chromatography using hexane/ethyl acetate gradient elution systems typically achieves purities of 95-99% [20]. The technique requires careful optimization of eluent composition, with typical ratios ranging from 49:1 to 19:1 hexane:ethyl acetate depending on the specific substitution pattern [20].
For aniline derivatives, specialized amine-bonded columns provide enhanced selectivity compared to traditional silica columns [21]. These columns contain propylamine moieties bonded to the silica surface, creating a more alkaline environment that reduces peak tailing and improves resolution for organic bases [21]. The alkaline environment eliminates the need for competing amine modifiers in the mobile phase and allows use of less hazardous solvent systems.
Recrystallization serves as an essential final purification step for aniline derivatives, typically achieving purities of 90-98% [22] [23]. The selection of appropriate recrystallization solvents is critical, with water often serving as an effective medium for acetanilide derivatives due to their temperature-dependent solubility [22] [23]. Hot water dissolution followed by controlled cooling produces high-purity crystalline products with characteristic needle-shaped morphology [22].
Advanced crystallization techniques include in situ crystallization methods for compounds that are liquid at ambient conditions [24]. This technique has been utilized to study crystal structures and form cocrystals of cresols with aniline and fluoroanilines, demonstrating the formation of various cocrystals displaying different crystalline motifs involving strong hydrogen bonds [24].
Activated charcoal treatment provides effective removal of colored impurities that commonly arise during aniline synthesis [22] [25]. The treatment involves adding activated charcoal to hot solutions before filtration, effectively adsorbing chromophoric byproducts while leaving the desired product in solution [22].
Membrane-based separation technologies offer scalable alternatives to traditional purification methods [26] [27]. Membrane distillation and crystallization processes have been developed to achieve zero liquid discharge of aniline wastewater while simultaneously recovering pure aniline products [27]. These methods combine the advantages of membrane separation with crystallization to achieve high purity products.
Acid-base extraction techniques exploit the amphoteric nature of aniline derivatives to achieve selective separation [22] [25]. Aniline derivatives can be converted to water-soluble salts under acidic conditions, allowing separation from neutral and basic impurities [22]. Subsequent neutralization regenerates the free aniline in purified form.
Specialized analytical techniques are required to monitor purification progress and confirm product identity. High-performance liquid chromatography with optimized mobile phase systems provides accurate purity assessment for aniline derivatives [28]. However, care must be taken to avoid on-column degradation that can occur with high pH mobile phases containing ammonium hydroxide [29].
The selection of purification techniques must consider the specific requirements of the target application. For pharmaceutical applications, multiple purification steps may be required to achieve the stringent purity requirements, while industrial applications may prioritize cost-effectiveness and scalability over absolute purity.